3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile
Overview
Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Methods : Innovative synthesis methods have been developed for compounds like 3,4-dihydro-2H-benzo[1,4]oxazines, a category which includes 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile. These methods involve starting with 2-aminophenol and undergoing one-pot reactions with alkenes having electron-withdrawing groups (詹淑婷, 2012).
Potential Scaffold for Bioactive Compounds : The pyrido[2,3-b][1,4]oxazine ring system has been explored as a potential scaffold for novel pharmaceutical compounds. Its synthesis involves the reaction of 2-chloro-3-pyridol with various agents, paving the way for creating diverse heterocycles useful in drug development (Gyeonghyeon Gim et al., 2007).
One-Pot Synthesis Techniques : Efficient one-pot synthesis methods have been established for pyrido[2,3-b][1,4]oxazin-2-ones, demonstrating a key transformation in the creation of these compounds. This synthesis is significant for the formation of structurally complex and pharmacologically relevant molecules (Sungmin Cho et al., 2003).
Applications in Various Fields
Herbicidal Activity : Some derivatives of this compound have shown effective herbicidal activities. This includes specific compounds inhibiting grain sorghum, indicating potential agricultural applications (Yi Sun et al., 2019).
Fluorescent Properties for Organic Compounds : Certain pyrido[1,2-b][1,2,4]triazines, related to the pyrido[3,2-b][1,4]oxazine system, have been found to exhibit red light emission, suggesting their use in developing fluorescent organic compounds (A. Darehkordi et al., 2018).
Synthesis of Complex Heterocycles : The pyrido[3,2-b][1,4]oxazine framework has been utilized in synthesizing various heterocyclic compounds, which are critical in pharmaceutical research and development. This includes the formation of compounds with anti-anaphylactic properties (G. Wagner et al., 1993).
Future Directions
Properties
IUPAC Name |
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-4-6-3-7-8(11-5-6)10-1-2-12-7/h3,5H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURHKHQTVHXOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)N=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587794 | |
Record name | 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34945-66-9 | |
Record name | 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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